molecular formula C20H16F3N3O B6546001 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole CAS No. 946256-83-3

2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole

Cat. No.: B6546001
CAS No.: 946256-83-3
M. Wt: 371.4 g/mol
InChI Key: DBEDCRNURHFFIP-UHFFFAOYSA-N
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Description

This compound is an indole-based heterocyclic molecule featuring a 1,3,4-oxadiazole ring substituted with an ethyl group at the 5-position and a 3-(trifluoromethyl)benzyl group at the 1-position of the indole core. The oxadiazole moiety is a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability and bioavailability in medicinal chemistry . The trifluoromethyl group (-CF₃) is a common pharmacophore in drug design due to its electron-withdrawing properties, which improve lipophilicity and membrane permeability .

Properties

IUPAC Name

2-ethyl-5-[1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O/c1-2-18-24-25-19(27-18)17-11-14-7-3-4-9-16(14)26(17)12-13-6-5-8-15(10-13)20(21,22)23/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEDCRNURHFFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Indole Synthesis: : The indole core can be constructed using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.

  • Coupling Reactions: : The final step involves coupling the oxadiazole and indole moieties. This can be achieved through various cross-coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the indole nitrogen or the ethyl group on the oxadiazole ring. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reduction reactions can target the oxadiazole ring or the trifluoromethyl group. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the indole and phenyl rings. Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, and other peroxides.

    Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.

    Substitution: Halogens, amines, thiols, and various catalysts (e.g., palladium, copper).

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides or carboxylic acids, while reduction could produce alcohols or amines

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets, such as enzymes or receptors, makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit enzyme activity or block receptor binding, thereby altering cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of indole-oxadiazole hybrids. Key structural analogues and their differences include:

Compound Name Substituents on Indole/Oxadiazole Key Features Reference
Target Compound 1-{[3-(Trifluoromethyl)phenyl]methyl}, 2-(5-ethyl-1,3,4-oxadiazol-2-yl) High lipophilicity due to -CF₃; moderate steric bulk from ethyl-oxadiazole
3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-1H-indole (6p) 4-Chlorobenzyl-sulfanyl group on oxadiazole Increased halogenated hydrophobicity; potential for sulfur-mediated interactions
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-(3-trifluoromethylphenyl)piperazin-1-yl]ethanone Piperazine-ethanone linker; phenyl-oxadiazole Enhanced solubility from piperazine; extended conjugation
5-[3-(Trifluoromethyl)phenyl]-1H-indole-3-carbaldehyde Aldehyde at C3; no oxadiazole Electrophilic aldehyde group for covalent binding; simpler scaffold

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular formula is estimated as C₂₀H₁₆F₃N₃O (MW: 395.36 g/mol), comparable to compound 6p (MW: 355.5 g/mol) but smaller than the piperazine-containing analogue in (MW: 440.46 g/mol) .
  • Lipophilicity: The -CF₃ group increases logP compared to non-fluorinated derivatives (e.g., compound 6p with -Cl: logP ~3.5 vs. target compound: logP ~4.2) .
  • Solubility : The absence of polar groups (e.g., piperazine or sulfonyl in ) suggests lower aqueous solubility than analogues with hydrophilic moieties .

Research Implications

The structural uniqueness of 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole lies in its balanced lipophilicity and metabolic stability, making it a candidate for CNS-targeting drugs or kinase inhibitors. Comparative studies with and compounds suggest prioritizing in vitro assays for anticancer and antimicrobial activity . Further optimization could explore replacing the ethyl group with bulkier substituents to modulate steric effects .

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